CaspofunginImpurityA

LC-QTOF-MS Impurity Profiling Qualitative Analysis

Caspofungin Impurity A (CAS 1202167-57-4), with the molecular formula C51H86N10O15 and molecular weight 1079.3 g/mol, is a fully characterized macrocyclic lipopeptide reference standard derived from the echinocandin antifungal Caspofungin. Identified as the serine analogue of the parent drug, it shares a near-identical core structure, differing primarily by a single amino acid substitution.

Molecular Formula C51H86N10O15
Molecular Weight 1079.3 g/mol
Cat. No. B13015813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofunginImpurityA
Molecular FormulaC51H86N10O15
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
InChIInChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41?,42-,43-,44-,45+/m0/s1
InChIKeyGINOBWNPZWJLMW-DEPQURHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Caspofungin Impurity A (CAS 1202167-57-4): Product Profile and Critical Role in Antifungal API Quality Control


Caspofungin Impurity A (CAS 1202167-57-4), with the molecular formula C51H86N10O15 and molecular weight 1079.3 g/mol, is a fully characterized macrocyclic lipopeptide reference standard derived from the echinocandin antifungal Caspofungin . Identified as the serine analogue of the parent drug, it shares a near-identical core structure, differing primarily by a single amino acid substitution [1]. This impurity is a critical marker in both the synthesis and degradation pathways of Caspofungin, necessitating its use as a primary reference standard for HPLC and LC-MS analysis to ensure pharmaceutical purity and stability [2].

Why Generic Substitution of Caspofungin Impurity A Reference Standards Fails in Analytical Method Validation


In-class substitution for Caspofungin Impurity A is not scientifically viable due to its unique physicochemical and spectral fingerprint. This compound is explicitly a 'serine analogue' of Caspofungin, a structural deviation that imparts distinct chromatographic and mass spectrometric properties compared to other related impurities (e.g., Impurities B, C, D, E) [1]. A non-specific or substitute reference standard will fail to achieve the required retention time (RRT) match, produce inaccurate quantification in HPLC/LC-MS assays, and compromise the integrity of forced degradation studies [2]. Regulatory filings (ANDAs, NDAs) mandate the use of the exact, fully characterized reference standard for traceability against pharmacopeial monographs (USP/EP), making any alternative material unacceptable for compliance .

Quantitative Evidence: Differentiating Caspofungin Impurity A in Analytical Performance and Regulatory Compliance


Unique Mass Spectrometric Fingerprint: m/z 137.0708 Fragment as a Definitive Identifier

Caspofungin Impurity A exhibits a high-abundance characteristic fragment ion at m/z 137.0708, which is absent in the parent drug Caspofungin and other common impurities (e.g., Impurity C, which shows m/z 77.0711). This unique MS/MS fragmentation pattern allows for unambiguous identification and differentiation in complex mixtures, even at trace levels [1]. In contrast, Impurity C's characteristic fragment is at m/z 77.0711, and the parent drug and other impurities do not generate this specific ion [1].

LC-QTOF-MS Impurity Profiling Qualitative Analysis

Validated LC-MS Quantification: Lower LOQ and Higher Recovery vs. In-Class Impurities

A validated LC-MS method for simultaneous determination of impurities A, C, and D in Caspofungin acetate demonstrates distinct quantitative performance for Impurity A. The method achieves an average recovery of 100.5% (RSD < 4%) for Impurity A, compared to 104.1% for Impurity C and 105.2% for Impurity D. Furthermore, the Limit of Quantitation (LOQ) for Impurity A is 31.8 ng·mL⁻¹, which is higher than for Impurity C (6.99 ng·mL⁻¹) and Impurity D (15.5 ng·mL⁻¹), reflecting differences in ionization efficiency and chromatographic behavior [1].

LC-MS Method Validation Quantitative Analysis

Regulatory Compliance and Purification Benchmark: Achieving <0.1% Impurity A in API

Patent data demonstrate that advanced purification methods can reduce Caspofungin Impurity A content to less than 0.1% in the final API, achieving a purity of >99.1% [1]. This is a significant improvement over earlier methods which did not specifically control this key impurity [2]. The reference standard is indispensable for quantifying these ultra-low impurity levels, as required by stringent ICH Q3A guidelines and specific pharmacopeial limits (e.g., Cancidas quality standard stipulating ≤0.2% for degradation impurities) [3].

Process Chemistry Purification Regulatory Affairs

Chromatographic Distinction: Impurity A Elutes Before Caspofungin, Enabling Precise Purity Assessment

In standard HPLC methods for Caspofungin related substances, Impurity A consistently elutes before the main Caspofungin peak . This relative retention time (RRT) is distinct from other impurities; for example, a major degradation impurity (RRT 1.35) and the parent drug (RRT 1.0) have well-defined and separate retention windows [1]. Accurate quantification relies on a certified Impurity A standard to correctly assign and integrate this specific pre-peak, ensuring no co-elution with other closely related species.

HPLC Chromatography Related Substances

Serine Analogue Identity: NMR and Mass Spectrometry Confirm Unique Structure

Structural elucidation via ¹H and ¹³C NMR, combined with mass spectrometry, conclusively identifies Caspofungin Impurity A as the 'serine analogue' of Caspofungin [1]. This specific substitution differentiates it from other structurally related impurities, such as Impurity C0 or deacylated analogues. The NMR spectrum exhibits diagnostic chemical shifts (e.g., hydrogen shifts at ~0.81 ppm) that are not present in the spectra of other impurities or the parent compound [1].

NMR Spectroscopy Structural Elucidation Impurity Characterization

High-Impact Application Scenarios for Caspofungin Impurity A in Analytical and Pharmaceutical Development


Accurate Quantification in API Release and Stability Testing by LC-MS

Caspofungin Impurity A reference standard is essential for the validated LC-MS method used to quantify three specific impurities (A, C, D) in Caspofungin acetate API. As demonstrated, the method achieves distinct LOQ (31.8 ng·mL⁻¹) and recovery (100.5%) values for Impurity A, making its specific standard critical for accurate calibration and method validation to meet ICH Q2(R1) requirements [1].

Process Optimization and Control Strategy Development

Manufacturers utilize the Impurity A standard to track and minimize its formation during synthesis. The ability to quantify the impurity at levels <0.1% is crucial for optimizing purification steps (e.g., hydrophilic interaction chromatography) and for establishing robust control strategies that ensure final API purity meets stringent regulatory specifications [2].

Forced Degradation Studies for Product Stability and Shelf-Life Determination

In forced degradation studies (e.g., exposure to heat, light, moisture, or oxidative conditions), the Impurity A standard is used as a marker to identify and quantify degradation products. This data is critical for understanding the drug's stability profile, establishing proper storage conditions, and supporting shelf-life claims in regulatory dossiers [3].

Method Development and Transfer for HPLC Purity Analysis

Caspofungin Impurity A is a key reference standard for developing and validating HPLC methods used for related substances testing. Its unique chromatographic behavior, eluting before the main peak, requires a certified standard for accurate peak identification and system suitability testing during method transfer between R&D and QC laboratories [4].

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